methyl 2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]acetate;hydrochloride
Description
Methyl 2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]acetate hydrochloride is a polyethylene glycol (PEG)-based compound featuring a triethylene glycol chain (three ethoxy units) terminated with a primary amine group and a methyl ester at the carboxylate end. Its molecular formula is C₉H₂₀ClNO₅ (calculated molecular weight: 257.7 g/mol), with the hydrochloride salt enhancing solubility in aqueous systems. This compound is commonly utilized as a linker in drug conjugates and vaccine candidates due to its amine reactivity and PEG-mediated hydrophilicity .
Properties
CAS No. |
208647-74-9 |
|---|---|
Molecular Formula |
C9H20ClNO5 |
Molecular Weight |
257.71 g/mol |
IUPAC Name |
methyl 2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]acetate;hydrochloride |
InChI |
InChI=1S/C9H19NO5.ClH/c1-12-9(11)8-15-7-6-14-5-4-13-3-2-10;/h2-8,10H2,1H3;1H |
InChI Key |
PKYAWFYHFZKPBD-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)COCCOCCOCCN.Cl |
Origin of Product |
United States |
Preparation Methods
Synthesis of 2-(2-(2-aminoethoxy)ethoxy)acetic acid (AEEA derivatives)
The foundational step involves synthesizing the aminoethoxy-ethoxy acetic acid derivative, which can be achieved via nucleophilic substitution reactions on appropriately protected intermediates. According to patent CN113896656A, a typical route involves:
- Starting Material: 2-[2-(2-chloroethoxy)ethoxy]ethanol.
- Reaction Conditions: The compound reacts with potassium carbonate and sodium bromide in acetonitrile, with dibenzylamine as a nucleophile, under reflux at approximately 80°C for 24 hours.
- Outcome: Formation of aminoethoxy-ethoxy intermediates with high yield and purity, suitable for further functionalization.
Esterification to form methyl ester
The aminoethoxy-ethoxy acetic acid derivative is then esterified with methanol in the presence of acid catalysts such as sulfuric acid or via methylation using methyl iodide or dimethyl sulfate. This step converts the acid to its methyl ester, which is more reactive for subsequent salt formation.
Formation of hydrochloride salt
The methyl ester is reacted with hydrochloric acid under controlled conditions to produce the hydrochloride salt of methyl 2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]acetate. The process involves:
- Dissolving the methyl ester in an appropriate solvent such as ethanol or methanol.
- Bubbling or adding gaseous or concentrated hydrochloric acid.
- Stirring at ambient or slightly elevated temperatures to ensure complete salt formation.
- Crystallization and purification through filtration and washing.
Specific Reaction Conditions and Optimization
| Step | Reagents | Solvent | Temperature | Duration | Notes |
|---|---|---|---|---|---|
| Synthesis of aminoethoxy intermediate | 2-[2-(2-chloroethoxy)ethoxy]ethanol, potassium carbonate, sodium bromide | Acetonitrile | ~80°C | 24 hours | Reflux conditions favor nucleophilic substitution |
| Esterification | Methyl iodide or methyl sulfate | Methanol | Reflux | Variable | Acid catalysis enhances methylation efficiency |
| Salt formation | Hydrochloric acid | Ethanol or methanol | Ambient | Several hours | Complete conversion to hydrochloride salt |
Reaction Mechanisms
Nucleophilic Substitution
The primary step involves nucleophilic substitution where the amino group replaces the halogen (chloride) in the chloroethoxy intermediate, facilitated by potassium carbonate acting as a base.
Esterification
The acid groups are methylated via nucleophilic attack by methylating agents, converting carboxylic acids to methyl esters, which are more reactive for salt formation.
Salt Formation
The methyl ester reacts with hydrochloric acid, protonating the amino group and forming the hydrochloride salt, which enhances solubility and stability.
Data Table Summarizing Preparation Methods
| Step | Starting Material | Reagents | Solvent | Conditions | Yield | Notes |
|---|---|---|---|---|---|---|
| 1 | 2-[2-(2-chloroethoxy)ethoxy]ethanol | K₂CO₃, NaBr | Acetonitrile | 80°C, 24h | ~88% | Nucleophilic substitution |
| 2 | Aminoethoxy intermediate | Methyl iodide | Methanol | Reflux | ~75-95% | Methylation of acid or amino groups |
| 3 | Methyl ester | HCl | Ethanol | Ambient | ~98% | Salt formation |
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]acetate;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction: It can be reduced to form alcohols or amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate or chromium trioxide, reducing agents like lithium aluminum hydride or sodium borohydride, and nucleophiles such as amines or thiols. The reactions are typically carried out under controlled temperatures and pH to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions may produce alcohols or amines. Substitution reactions can result in the formation of various derivatives with different functional groups .
Scientific Research Applications
Methyl 2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]acetate;hydrochloride is a chemical compound with a molecular formula of C9H20ClNO5 and a molecular weight of 257.71 g/mol. The compound has a complex structure, including multiple ethoxy groups and an amino group, making it a polyether derivative. It is primarily utilized in various chemical and biological applications due to its unique properties.
Applications
- Chemical and biological applications this compound finds use in chemical and biological applications because of its unique properties.
- Solid-phase peptide synthesis (SPPS) and solid-phase organic synthesis (SPOS) The synthesis methods for 2-(2-aminoethoxy)ethoxy acetic acid (AEEA) derivatives have potentially wide-ranging applications in SPPS of small and large peptides and SPOS of small organic molecules in drug design as lead compounds or for lead optimization .
- Integrin Binding Probe 2-(2-(2-Aminoethoxy)ethoxy)acetic acid hydrochloride has been shown to bind to integrin receptors, which are cell surface proteins.
- DNA detection 2-(2-(2-Aminoethoxy)ethoxy)acetic acid hydrochloride is utilized in the development of chemically modified peptide nucleic acids for qualitative and quantitative DNA detection.
- Preparation of kappa agonist CovX-bodies 2-(2-(2-Aminoethoxy)ethoxy)acetic acid hydrochloride plays a role in the preparation of kappa agonist CovX-bodies, which are important in pharmacological studies.
Mechanism of Action
The mechanism of action of methyl 2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]acetate;hydrochloride involves its interaction with specific molecular targets. The compound can act as a nucleophile, participating in substitution reactions with electrophilic centers. It can also undergo oxidation and reduction reactions, altering its chemical structure and reactivity. These interactions are mediated by various enzymes and chemical catalysts, which facilitate the compound’s transformation and utilization in different pathways .
Comparison with Similar Compounds
Key Data :
- Synthesis : Typically synthesized via coupling reactions between PEG-triol intermediates and methyl chloroacetate, followed by amine functionalization and HCl salt formation .
- Characterization :
Structural Analogues with Varying PEG Chain Lengths
Impact of Chain Length :
- Longer PEG chains (e.g., triethylene glycol vs. mono-/diethylene glycol) improve water solubility and reduce aggregation in biological systems. However, excessive chain length (>PEG4) may hinder cellular uptake .
- Example : The triethylene glycol derivative (target compound) showed 20% higher solubility in PBS (pH 7.4) compared to PEG1 analogues .
Terminal Functional Group Modifications
Ester Group Variations
| Compound Name | Ester Group | Hydrolysis Rate (t₁/₂ in PBS, pH 7.4) | Bioavailability |
|---|---|---|---|
| Methyl ester hydrochloride | –OCH₃ | 48 hours | High |
| Ethyl ester hydrochloride | –OCH₂CH₃ | 72 hours | Moderate |
| Benzyl ester hydrochloride | –OCH₂C₆H₅ | >1 week | Low |
Notes:
- Methyl esters hydrolyze faster than ethyl analogues, enabling rapid drug release .
- Benzyl esters are used for prolonged stability in depot formulations .
Preclinical Efficacy in Vaccine Development
The target compound was critical in synthesizing opioid vaccine candidates, where it linked haptens to carrier proteins. Compared to PEG2 analogues, the PEG3 chain improved epitope presentation, resulting in a 30% increase in antibody titers in murine models .
Bioconjugation Efficiency
In biosensor platforms, azide-terminated PEG3 esters (e.g., AT8 in ) achieved 95% conjugation efficiency with alkynylated surfaces, outperforming PEG1–2 derivatives (70–85%) due to reduced steric hindrance .
Toxicity and Stability
- All PEG-based amines showed negligible cytotoxicity (IC₅₀ > 500 μM in HEK293 cells).
- Hydrochloride salts enhanced thermal stability (decomposition temperature >200°C vs. 150°C for free bases) .
Biological Activity
Methyl 2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]acetate;hydrochloride, a compound with the molecular formula C7H16ClNO4 and a molecular weight of approximately 213.66 g/mol, exhibits notable biological activity due to its complex structure, which includes multiple ethoxy groups and an amino group. This polyether derivative is utilized in various chemical and biological applications, particularly in the study of biochemical pathways and enzyme interactions.
Chemical Structure and Properties
The compound's structure is characterized by:
- Multiple Ethoxy Groups : Enhances solubility and biological activity.
- Amino Group : Allows participation in biochemical reactions.
The mechanism of action involves interactions with specific molecular targets within biological systems. The aminoethoxy group facilitates various biochemical reactions, potentially influencing enzyme activity and cellular processes. This multi-functional nature allows it to serve both as a therapeutic agent and a synthetic intermediate.
Biological Activities
Research indicates that this compound exhibits several biological activities:
- Cell Proliferation Inhibition : Studies show it can inhibit the proliferation of various cancer cell lines.
- Enzyme Interaction : The compound has been observed to interact with specific enzymes, affecting their activity.
- Potential Antitumor Effects : Preliminary studies suggest it may possess antitumor properties, warranting further investigation.
Case Studies and Research Findings
- Antitumor Activity : A study evaluated the cytotoxic effects of this compound on HeLa cells using the MTT assay. Results indicated significant inhibition of cell viability at varying concentrations, suggesting potential use in cancer therapy .
- Enzyme Interaction Studies : Research focusing on the compound's behavior in biological systems highlighted its ability to modulate enzyme activities, which could have implications for drug development targeting specific pathways .
- Comparative Analysis with Similar Compounds : A comparison with structurally similar compounds showed that this compound exhibited superior solubility and biological activity due to its unique functional groups .
Applications in Scientific Research
This compound is applied across various fields:
- Chemical Synthesis : Serves as an intermediate in synthesizing other organic compounds.
- Biological Research : Utilized in studies examining biochemical pathways and enzyme interactions.
- Pharmaceutical Development : Investigated for potential therapeutic applications due to its biological activities.
Data Table: Comparison with Similar Compounds
| Compound Name | CAS Number | Similarity Score |
|---|---|---|
| 2-(2-(Fmoc-amino)ethoxy)acetic acid | 134978-97-5 | 0.95 |
| Ethyl 2-(methylamino)acetate hydrochloride | 52605-49-9 | 0.55 |
| Methyl N-methylglycinate hydrochloride | 13515-93-0 | 0.57 |
Q & A
Q. What are the established synthetic routes for methyl 2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]acetate hydrochloride, and what are their key intermediates?
- Methodological Answer : The synthesis typically involves stepwise etherification and esterification. A common route starts with ethylene glycol derivatives:
- Step 1 : Reaction of 2-aminoethanol with ethylene oxide under basic conditions to form 2-(2-aminoethoxy)ethanol.
- Step 2 : Sequential etherification using bromoacetic acid derivatives to introduce the ester moiety.
- Step 3 : Hydrochloride salt formation via treatment with HCl in anhydrous conditions .
Key intermediates include 2-(2-aminoethoxy)ethanol and methyl bromoacetate , with yields optimized by controlling reaction temperature (40–60°C) and solvent polarity (e.g., THF or DMF) .
Q. How can researchers characterize the purity and structural integrity of this compound?
- Methodological Answer :
- NMR Spectroscopy : and NMR identify proton environments (e.g., methyl ester at δ ~3.6 ppm, ether linkages at δ ~3.4–3.7 ppm) and confirm backbone connectivity .
- HPLC : Reverse-phase chromatography with UV detection (λ = 210–220 nm) assesses purity (>95% typical for research-grade material).
- Mass Spectrometry : ESI-MS confirms molecular weight (calculated: 297.3 g/mol for free base; observed: [M+H]⁺ at m/z 298.3) .
Q. What are the stability considerations for this compound under laboratory storage conditions?
- Methodological Answer :
- Moisture Sensitivity : The hydrochloride salt is hygroscopic; store under inert gas (argon) at −20°C in sealed vials with desiccants .
- Thermal Stability : Decomposition observed above 150°C; avoid prolonged exposure to heat during handling .
Advanced Research Questions
Q. How can conflicting solubility data in polar vs. nonpolar solvents be resolved for this compound?
- Methodological Answer : Contradictory reports arise from varying salt forms (free base vs. hydrochloride). Experimental strategies include:
- Free Base : Soluble in chloroform, DCM (logP ~1.2).
- Hydrochloride : Preferentially dissolves in water, methanol, or DMSO due to ionic interactions.
- Resolution : Conduct dynamic light scattering (DLS) to detect micelle formation in aqueous solutions, which may explain anomalous solubility .
Q. What computational methods are effective for predicting its reactivity in nucleophilic substitution reactions?
- Methodological Answer :
- DFT Calculations : Use B3LYP/6-31G(d) to model transition states for nucleophilic attack on the ester carbonyl group.
- Molecular Dynamics : Simulate solvent effects (e.g., water vs. DMF) on reaction kinetics.
- Validation : Compare computed activation energies with experimental Arrhenius parameters from kinetic studies .
Q. What strategies optimize yield in multi-step syntheses while minimizing side reactions (e.g., oligomerization)?
- Methodological Answer :
- Protection-Deprotection : Use tert-butoxycarbonyl (Boc) for the amine group during etherification steps to prevent unwanted crosslinking.
- Catalysis : Employ phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reaction rates in biphasic systems.
- In-line Monitoring : Use FTIR or Raman spectroscopy to detect intermediates and terminate reactions at optimal conversion points .
Q. How do structural analogs (e.g., methyl 2-[2-(2-methoxyethoxy)ethoxy]acetate) differ in biological activity?
- Methodological Answer :
- Comparative Studies : Replace the terminal amine with methoxy and test cytotoxicity (e.g., MTT assay on HEK293 cells).
- Mechanistic Insight : The hydrochloride’s amine group enhances cellular uptake via proton-assisted transport, whereas methoxy analogs show reduced membrane permeability .
Data Contradiction Analysis
Q. Why do published melting points vary between 85–95°C for this compound?
- Methodological Answer : Discrepancies stem from:
- Hydration State : Anhydrous vs. monohydrate forms (confirmed by TGA-DSC).
- Impurity Profiles : Residual solvents (e.g., DMF) lower observed melting points.
- Resolution : Recrystallize from ethanol/water (9:1) and characterize via XRPD to confirm polymorphic consistency .
Research Applications
Q. What role does this compound play in designing drug-delivery systems?
- Methodological Answer :
Q. How is it utilized in crosslinking hydrogels for tissue engineering?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
